An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This has established the pyrazole moiety as a "privileged scaffold" – a molecular framework that is recurrently found in successful drug candidates. The continued exploration of novel pyrazole-containing compounds is therefore a critical endeavor in the pursuit of new and effective therapeutic agents.
This guide focuses on a specific derivative, ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate. Understanding the physicochemical properties of this compound is paramount for its potential development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This document provides a comprehensive overview of the known and predicted physicochemical characteristics of this molecule and outlines the standard experimental methodologies for their determination.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is a critical prerequisite for its advancement in the drug discovery pipeline. These properties dictate how the molecule will behave in a biological system and are key determinants of its "drug-likeness."
Identity and General Properties
| Property | Value | Source |
| Chemical Name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | - |
| CAS Number | 98475-71-9 | [1] |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 320.14 g/mol | [1] |
| Appearance | Off-white solid (predicted, based on similar compounds) | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Solubility
Solubility is a crucial factor influencing a drug's absorption and formulation. The solubility of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate is predicted to be low in aqueous media, a common characteristic for many organic compounds of similar structure. A related compound, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, is reported to be insoluble in water but soluble in organic solvents like alcohols and ethers[3].
Table of Predicted and Known Solubilities:
| Solvent | Solubility | Source |
| Water | Insoluble (predicted) | [3] |
| Alcohols | Soluble (predicted) | [3] |
| Ethers | Soluble (predicted) | [3] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic solubility is the shake-flask method[4]. This protocol provides a reliable measure of a compound's solubility in a specific solvent at equilibrium.
Methodology:
-
Preparation: An excess amount of the solid crystalline ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate is added to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound[4].
-
Separation: The resulting suspension is filtered to remove the undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS)[4].
Causality Behind Experimental Choices:
-
Extended Equilibration Time: This ensures that the system reaches a true thermodynamic equilibrium, providing a more accurate and reproducible solubility value compared to kinetic methods.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining consistent results.
-
Use of HPLC-UV or LC/MS: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the dissolved compound, even at low concentrations.
Melting Point
Experimental Protocol: Capillary Melting Point Determination
This is a standard and widely used method for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample and simultaneous observation.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point[5].
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range[5].
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate melting point determination.
-
Dry Sample: The presence of solvent can depress the melting point. Therefore, the sample must be thoroughly dried before analysis.
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical parameter in drug design as it influences a drug's ability to cross cell membranes and its overall ADME properties.
The predicted XLogP3 value for the related compound ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is 2.3[6]. This suggests that the title compound is also likely to have a moderate level of lipophilicity.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP[7][8].
Methodology:
-
Solvent System: The two immiscible phases, typically n-octanol (representing the lipid phase) and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), are mutually saturated before use.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
n-Octanol as the Lipid Phase Mimic: n-Octanol is widely accepted as a good surrogate for biological membranes due to its amphiphilic nature.
-
Buffered Aqueous Phase: Using a buffer maintains a constant pH, which is important for ionizable compounds as their partitioning behavior can be pH-dependent.
-
Mutual Saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.
Synthesis and Characterization
The synthesis of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate would likely follow established methods for the preparation of substituted pyrazoles. A common and effective route involves the condensation of a substituted hydrazine with a β-ketoester or a related three-carbon synthons.
Proposed Synthetic Route:
A plausible synthesis would involve the reaction of (4-bromophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate.
Caption: Proposed synthesis of the title compound.
Characterization Techniques:
Following synthesis, the identity and purity of the compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of key functional groups, such as the cyano (C≡N) and ester (C=O) groups, based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound.
Conclusion
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate is a molecule of interest within the broader class of pharmacologically significant pyrazole derivatives. This guide has provided an in-depth overview of its key physicochemical properties and the standard methodologies for their experimental determination. A comprehensive understanding of these properties is fundamental for any future research and development involving this compound, particularly in the context of drug discovery. The outlined protocols serve as a practical resource for researchers aiming to characterize this and similar molecules, thereby facilitating the rational design and development of new therapeutic agents.
References
-
ChemBK. ETHYL 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
Royal Society of Chemistry. Melting point determination. [Link]
-
Protocols.io. LogP / LogD shake-flask method. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
Sources
- 1. 98475-71-9|Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
